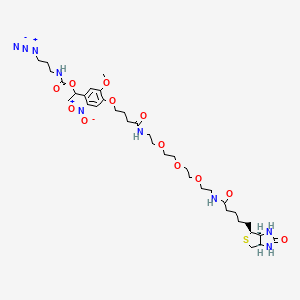

PC Biotin-PEG3-azide

Beschreibung

Eigenschaften

CAS-Nummer |

1937270-46-6 |

|---|---|

Molekularformel |

C35H55N9O12S |

Molekulargewicht |

825.9 g/mol |

IUPAC-Name |

1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate |

InChI |

InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m1/s1 |

InChI-Schlüssel |

PTNZFIYMARMNDM-CQIHFZOUSA-N |

Aussehen |

Solid powder |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

PC Biotin-PEG3-azide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to PC Biotin-PEG3-azide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of PC Biotin-PEG3-azide, a versatile multifunctional reagent. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound for their experimental workflows.

Core Structure and Chemical Properties

This compound is a chemical probe that integrates four key functional moieties: a photocleavable (PC) linker, a biotin residue for high-affinity binding, a triethylene glycol (PEG3) spacer, and a terminal azide group for bioorthogonal conjugation.[1]

Structure:

The systematic name for this compound is 1-(4-((4,18-dioxo-22-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14-trioxa-5,17-diazadocosyl)oxy)-5-methoxy-2-nitrophenyl)ethyl (3-azidopropyl)carbamate.[1]

Key Functional Components:

-

Photocleavable Linker: A nitrobenzyl-based linker that can be cleaved upon exposure to UV light (typically around 365 nm), allowing for the controlled release of the biotinylated molecule from its conjugated partner.[1][2]

-

Biotin: A vitamin that exhibits an exceptionally strong and specific interaction with streptavidin and avidin proteins, making it an ideal tag for affinity purification and detection.[1]

-

PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that enhances the solubility of the molecule in aqueous solutions, reduces steric hindrance, and improves the accessibility of the terminal functional groups.[1][3]

-

Azide Group: A reactive functional group that participates in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), for covalent conjugation to alkyne-containing molecules.[1][3]

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1937270-46-6 | [2] |

| Molecular Formula | C35H55N9O12S | [2] |

| Molecular Weight | 825.9 g/mol | [2] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMSO and DMF | [4] |

| Storage | Store at -20°C, protected from light | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified biomolecule.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

This compound

-

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO (for dissolving this compound)

Procedure:

-

Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a desired concentration.

-

Prepare this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare the Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA solutions in a 1:5 molar ratio. For example, add 10 µL of 20 mM CuSO4 to 10 µL of 100 mM THPTA solution. Vortex briefly to mix.[5]

-

Set up the Reaction:

-

To the biomolecule solution, add the this compound stock solution to achieve the desired final concentration (typically a 2-4 fold molar excess over the biomolecule).

-

Add the catalyst premix to the reaction mixture.

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of approximately 2.5 mM.[5] Vortex briefly to mix.

-

Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[5] Longer incubation times may improve labeling efficiency.

-

Purification: Remove the excess reagents and byproducts using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or precipitation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for reactions in biological systems where copper toxicity is a concern.

Materials:

-

Azide-modified biomolecule (e.g., protein in an amine-free buffer like PBS, pH 7.4)

-

A cyclooctyne reagent (e.g., DBCO- or BCN-functionalized molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Biomolecule: Ensure the azide-modified biomolecule is purified and in an appropriate buffer.

-

Prepare the Cyclooctyne Reagent: Prepare a stock solution of the cyclooctyne reagent in a compatible solvent (e.g., DMSO).

-

Set up the Reaction: Add the cyclooctyne reagent stock solution to the azide-modified biomolecule solution. A 2-4 fold molar excess of the cyclooctyne reagent is a good starting point.[6]

-

Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[6] Reaction times may need to be optimized depending on the specific reactants.

-

Purification: Purify the conjugated biomolecule using a suitable method to remove the unreacted cyclooctyne reagent.

Affinity Purification of Biotinylated Molecules

This protocol describes the capture of a biotinylated biomolecule using streptavidin-coated beads.

Materials:

-

Biotinylated biomolecule sample

-

Streptavidin-coated magnetic beads or agarose resin

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (for non-photocleavable elution, e.g., 0.1 M glycine, pH 2.8, or buffer containing excess free biotin)

Procedure:

-

Equilibrate the Beads: Wash the streptavidin beads with the Binding/Wash Buffer according to the manufacturer's instructions.

-

Binding: Incubate the biotinylated biomolecule sample with the equilibrated beads. The incubation time can range from 30 minutes to overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively with the Binding/Wash Buffer to remove non-specifically bound molecules. Repeat the wash steps at least three times.

-

Elution (Non-Photocleavable): To elute the biotinylated molecule, resuspend the beads in the Elution Buffer. Incubate for a short period (e.g., 5-10 minutes) and then separate the beads from the eluate.

Photorelease of Captured Biomolecules

This protocol outlines the light-induced cleavage of the PC linker to release the captured biomolecule from the streptavidin beads.

Materials:

-

Streptavidin beads with the captured PC-biotinylated biomolecule

-

Photorelease Buffer (e.g., PBS)

-

UV lamp (365 nm, 1-5 mW/cm²)[2]

Procedure:

-

Resuspend the Beads: After the final wash step in the affinity purification protocol, resuspend the beads in the Photorelease Buffer.

-

Irradiation: Transfer the bead suspension to a suitable container (e.g., a UV-transparent microcentrifuge tube) and expose it to a 365 nm UV light source. The irradiation time will depend on the light intensity and the specific application, but typically ranges from 5 to 30 minutes.

-

Collection of Eluate: After irradiation, pellet the beads and collect the supernatant containing the released biomolecule.

Visualizations of Workflows and Pathways

The following diagrams illustrate common experimental workflows and logical relationships involving this compound.

References

An In-depth Technical Guide to the Synthesis and Mechanism of PC Biotin-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, mechanism of action, and practical applications of PC Biotin-PEG3-azide, a versatile heterobifunctional linker. This molecule incorporates a photocleavable (PC) linker, a biotin moiety for strong affinity binding, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for bioorthogonal "click" chemistry conjugation.[1] These features make it an invaluable tool in chemical biology, proteomics, and drug delivery for the controlled release and capture of biomolecules.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential assembly of its four key components: the biotin handle, the photocleavable linker, the PEG spacer, and the azide functional group. While a definitive, publicly available protocol for the direct synthesis of this specific molecule is not readily found in peer-reviewed literature, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and published syntheses of its constituent parts.

The proposed pathway involves three main stages:

-

Synthesis of an Amine-PEG3-Azide Intermediate: This involves the modification of a commercially available PEG diol to introduce an azide at one terminus and a protected amine at the other.

-

Introduction of the Photocleavable Linker: The photocleavable moiety, an ortho-nitrobenzyl derivative, is then coupled to the free amine of the PEG chain.

-

Biotinylation: Finally, biotin is conjugated to the photocleavable linker to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action

The functionality of this compound is derived from its distinct modular components, each with a specific mechanism of action.

Photocleavage Mechanism

The photocleavable linker is typically based on an ortho-nitrobenzyl ester chemistry. Upon irradiation with UV light (around 365 nm), the nitro group undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of the biotinylated molecule.[2][3] This process is highly efficient and occurs under mild conditions, making it suitable for biological applications where harsh chemical treatments are undesirable.[2][4] The cleavage leaves a small, non-reactive byproduct on the released molecule.

Caption: Mechanism of photocleavage of the o-nitrobenzyl linker.

Click Chemistry Conjugation

The terminal azide group allows for covalent ligation to alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][6] This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological functional groups.[5] This enables the precise attachment of the this compound linker to a wide range of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

References

- 1. This compound, CAS 1937270-46-6 | AxisPharm [axispharm.com]

- 2. seas.upenn.edu [seas.upenn.edu]

- 3. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. interchim.fr [interchim.fr]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photocleavable Biotin Linkers for Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the ability to isolate and identify specific proteins from complex biological mixtures is paramount. The biotin-streptavidin interaction, with its exceptionally high affinity, has long been a cornerstone of affinity purification techniques. However, the harsh conditions typically required to elute biotinylated molecules from streptavidin matrices can be detrimental to protein integrity and downstream analyses like mass spectrometry. Photocleavable (PC) biotin linkers offer an elegant solution to this challenge. These reagents incorporate a light-sensitive moiety between the biotin group and a reactive functional group that conjugates to the target protein. Upon exposure to a specific wavelength of UV light, the linker is cleaved, allowing for the gentle and specific release of the captured biomolecules.[1][2][3] This in-depth guide provides a comprehensive overview of photocleavable biotin linkers, their applications in proteomics, detailed experimental protocols, and quantitative data to aid researchers in their effective implementation.

Core Concepts and Advantages

Photocleavable biotin linkers are comprised of three key components: a biotin moiety for high-affinity binding to streptavidin, a photoreactive linker, and a reactive group for conjugation to proteins or other biomolecules.[2] The most common photocleavable unit is the 2-nitrobenzyl group, which cleaves upon exposure to near-UV light (typically 340-365 nm).[4][5][6][7]

The primary advantages of using photocleavable biotin linkers in proteomics include:

-

Mild Elution Conditions: Captured proteins are released by UV light, avoiding the use of harsh chemical denaturants or extreme pH, thus preserving protein structure and function.[1][5]

-

High Specificity and Yield: The specific nature of photocleavage minimizes the co-elution of non-specifically bound proteins, leading to cleaner samples and higher confidence in protein identification.

-

Compatibility with Mass Spectrometry: The gentle elution process is highly compatible with downstream mass spectrometry (MS) analysis, as it avoids the introduction of interfering substances.[5][8]

-

Temporal and Spatial Control: The release of captured molecules can be precisely controlled in time and space by directing the UV light source.

Types of Photocleavable Biotin Linkers

A variety of photocleavable biotin linkers are commercially available, featuring different reactive groups to target specific functional groups on proteins. These include:

-

NHS Esters: For labeling primary amines (e.g., lysine residues and N-termini).

-

Maleimides: For targeting free sulfhydryl groups (e.g., cysteine residues).

-

Alkynes and Azides: For bioorthogonal ligation via "click chemistry" to proteins that have been metabolically labeled with a corresponding reactive partner.

-

DBCO (Dibenzocyclooctyne): For copper-free click chemistry reactions.

-

Tetrazines: For reaction with strained alkenes and alkynes.

These linkers are often designed with polyethylene glycol (PEG) spacers to enhance solubility and reduce steric hindrance.

Below is a diagram illustrating the basic structure of a photocleavable biotin linker and its cleavage mechanism.

Caption: General structure of a photocleavable biotin linker and its light-induced cleavage.

Quantitative Data on Photocleavable Biotin Linkers

The efficiency and speed of photocleavage are critical parameters for successful proteomics experiments. The following table summarizes quantitative data for commonly used photocleavable linkers.

| Photocleavable Moiety | Wavelength for Cleavage | Cleavage Time | Reported Efficiency | Reference(s) |

| 2-Nitrobenzyl | 300-350 nm | < 4 minutes | Quantitative | [3][9] |

| 2-Nitrobenzyl | ~340 nm | 2 minutes | ~80% | [6][7] |

| Benzoin Ester | Not specified | Not specified | Effective | [10] |

| Phenacyl Ester | ~250 nm | Not specified | Readily cleaved | [10] |

Note: Cleavage efficiency can be influenced by factors such as the intensity of the UV source, the distance from the sample, the buffer composition, and the specific molecular context of the linker.

Experimental Protocols

This section provides detailed methodologies for a general proteomics workflow using a photocleavable biotin linker with an NHS ester reactive group for labeling primary amines.

Protein Labeling with Photocleavable Biotin-NHS Ester

This protocol is for labeling a purified protein or a complex protein lysate.

Materials:

-

Photocleavable Biotin-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Sample: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine), as these will compete with the labeling reaction. If necessary, perform a buffer exchange into PBS. The protein concentration should ideally be 2-10 mg/mL.

-

Prepare Biotin Reagent: Immediately before use, dissolve the PC Biotin-NHS Ester in DMSO or DMF to a concentration of 10 mM.

-

Biotinylation Reaction: Add a 20-fold molar excess of the 10 mM biotin reagent solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Removal of Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS. This step is crucial to prevent free biotin from binding to the streptavidin resin in the next step.

Affinity Purification of Biotinylated Proteins

Materials:

-

Streptavidin-agarose or magnetic beads

-

Wash Buffer 1: PBS with 0.1% Tween-20

-

Wash Buffer 2: PBS

-

Binding Buffer: PBS

Procedure:

-

Prepare Streptavidin Resin: Wash the streptavidin beads three times with Binding Buffer to remove any storage solution.

-

Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.

-

Washing:

-

Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant.

-

Wash the beads three times with 10 bed volumes of Wash Buffer 1.

-

Wash the beads twice with 10 bed volumes of Wash Buffer 2 to remove the detergent.

-

-

Resuspend for Cleavage: After the final wash, resuspend the beads in a suitable buffer for photocleavage (e.g., PBS or a low-molarity, non-light-absorbing buffer).

Photocleavage and Elution

Materials:

-

UV lamp (e.g., Black Ray XX-15 UV lamp or a similar model with an emission peak around 365 nm)[9]

-

Microcentrifuge tubes

Procedure:

-

UV Irradiation: Place the resuspended bead slurry in a microcentrifuge tube with the cap open. Irradiate the sample with a UV lamp at a distance of approximately 15 cm for 5-15 minutes.[9] The optimal irradiation time should be determined empirically. Gentle agitation during irradiation can improve cleavage efficiency.

-

Elution: After irradiation, pellet the beads by centrifugation or using a magnetic stand. Carefully collect the supernatant, which now contains the released proteins.

-

Repeat Elution (Optional): To maximize recovery, a second elution can be performed by adding fresh buffer to the beads, irradiating for another 5 minutes, and collecting the supernatant. The two supernatant fractions can then be pooled.

Sample Preparation for Mass Spectrometry

Materials:

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting spin columns

Procedure:

-

Denaturation and Reduction: To the eluted protein sample, add urea to a final concentration of 8 M and DTT to a final concentration of 10 mM. Incubate for 30 minutes at 37°C.

-

Alkylation: Add iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes in the dark at room temperature.

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

-

Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalting: Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.

-

Analysis: The desalted peptides are now ready for analysis by LC-MS/MS.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for a typical proteomics experiment using photocleavable biotin linkers.

Caption: A step-by-step workflow for proteomics using photocleavable biotin linkers.

Conclusion

Photocleavable biotin linkers are powerful tools in the proteomics arsenal, enabling the efficient and gentle isolation of target proteins for subsequent analysis. By understanding the different types of linkers available, their quantitative cleavage characteristics, and the detailed experimental protocols, researchers can confidently apply this technology to a wide range of applications, from identifying protein-protein interactions to characterizing post-translational modifications. The ability to perform mild, specific elution is a significant advantage over traditional biotin-streptavidin affinity purification methods, ultimately leading to higher quality data and more reliable biological insights.

References

- 1. lifetein.com [lifetein.com]

- 2. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]

- 3. glenresearch.com [glenresearch.com]

- 4. pnas.org [pnas.org]

- 5. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]

The Strategic Advantage of PEG Spacers in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and therapeutic development, the precise and efficient labeling of molecules is paramount. Biotinylation, the process of covalently attaching biotin to a molecule of interest, has long been a cornerstone technique due to the extraordinarily strong and specific interaction between biotin and avidin or streptavidin. However, the full potential of this powerful tool is often unlocked through the strategic incorporation of a Polyethylene Glycol (PEG) spacer arm within the biotinylation reagent. This guide provides a comprehensive technical overview of the significant advantages conferred by PEG spacers, offering data-driven insights, detailed experimental protocols, and visual representations of key concepts to empower researchers in their experimental design and execution.

Core Advantages of PEG Spacers in Biotinylation

The inclusion of a PEG spacer arm in biotinylation reagents addresses several critical challenges encountered in biological assays and drug delivery systems. These advantages stem from the unique physicochemical properties of PEG, a hydrophilic and biocompatible polymer.

Enhanced Solubility and Reduced Aggregation

One of the most immediate and impactful benefits of a PEG spacer is the significant enhancement of the solubility of the biotinylated molecule.[1] Biotin itself is relatively hydrophobic, and its conjugation to proteins or other biomolecules can decrease their overall solubility, leading to aggregation and precipitation.[1] The hydrophilic nature of the PEG chain counteracts this effect, imparting greater water solubility to the conjugate and preventing the formation of aggregates.[2] This is particularly crucial when working with sensitive proteins or when a high degree of biotinylation is desired.

Table 1: Impact of PEG Spacer on the Solubility of Biotinylated Molecules

| Feature | Biotinylation Reagent without PEG Spacer | Biotinylation Reagent with PEG Spacer | Quantitative Insight |

| Solubility of Conjugate | Often decreased, potential for precipitation. | Significantly increased, reduced aggregation. | PEGylated antibodies exhibit less aggregation in solution compared to those labeled with hydrocarbon spacers.[3] |

| Handling in Aqueous Buffers | May require organic co-solvents or careful buffer optimization. | Readily soluble in standard aqueous buffers. | The hydrophilic PEG chain confers its water-solubility to the target molecule.[4] |

Minimized Steric Hindrance for Improved Binding

The interaction between biotin and the binding pocket of avidin or streptavidin can be sterically hindered, especially when biotin is attached to a large biomolecule. A PEG spacer arm acts as a flexible linker, extending the biotin moiety away from the surface of the labeled molecule. This increased distance alleviates steric clashes and allows for more efficient binding to avidin or streptavidin.[1][4] The length of the PEG spacer can be optimized to maximize this effect.

Table 2: Effect of PEG Spacer Length on Biotin-Avidin/Streptavidin Interaction

| PEG Spacer Length | Impact on Binding Affinity | Rationale |

| Short (e.g., PEG4) | Moderate improvement | Provides sufficient distance to overcome immediate steric hindrance from the protein surface. |

| Long (e.g., PEG12, PEG24) | Significant improvement | Offers greater flexibility and reach, ensuring the biotin is readily accessible to the binding pocket of avidin/streptavidin. |

| Very Long (e.g., > PEG24) | Potential for decreased binding efficiency | Extremely long and flexible chains may fold back or create a "cloud" that can sterically hinder the biotin from reaching the binding pocket.[5] |

Reduced Non-Specific Binding in Assays

In immunoassays such as ELISA and Western blotting, non-specific binding of detection reagents to the solid phase or other sample components can lead to high background and reduced assay sensitivity. The hydrophilic and neutral nature of the PEG spacer helps to create a hydration layer around the biotinylated molecule, which repels non-specific hydrophobic and charge-based interactions.[2] This "stealth" effect significantly reduces background noise and improves the signal-to-noise ratio of the assay.[4]

Decreased Immunogenicity for In Vivo Applications

For in vivo applications, such as targeted drug delivery or pre-targeting strategies in radioimmunotherapy, the immunogenicity of the biotinylated conjugate is a major concern. The host immune system can recognize and mount a response against foreign molecules, leading to their rapid clearance and reduced efficacy. PEGylation is a well-established method for reducing the immunogenicity of proteins and nanoparticles.[6][7] The flexible PEG chains can mask antigenic epitopes on the surface of the molecule, preventing recognition by immune cells and antibodies.[6]

Table 3: Immunogenicity Profile of PEGylated vs. Non-PEGylated Biotin Conjugates

| Conjugate Type | Immunogenic Potential | Mechanism of Reduced Immunogenicity |

| Non-PEGylated Biotin Conjugate | Higher | Exposed protein/molecule surface can present multiple antigenic epitopes. |

| PEGylated Biotin Conjugate | Lower | The flexible, hydrophilic PEG chains create a "shield" that masks antigenic sites on the molecule's surface.[6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments where the use of PEGylated biotinylation reagents is advantageous.

Cell Surface Protein Biotinylation

This protocol describes the labeling of cell surface proteins using a membrane-impermeable biotinylation reagent with a PEG spacer, such as Sulfo-NHS-PEG-Biotin. The cleavable version (e.g., Sulfo-NHS-SS-PEG-Biotin) allows for the subsequent elution of biotinylated proteins from streptavidin beads.

Materials:

-

Cells of interest grown in appropriate culture vessels

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-PEG-Biotin or Sulfo-NHS-SS-PEG-Biotin

-

Quenching buffer: 100 mM glycine in ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Streptavidin-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (for cleavable biotin): 50 mM DTT in PBS

-

Sample buffer for SDS-PAGE

Procedure:

-

Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[8]

-

Prepare a fresh solution of the biotinylation reagent in ice-cold PBS at a concentration of 0.5 mg/mL.[9]

-

Incubate the cells with the biotinylation reagent solution for 30 minutes at 4°C with gentle agitation.[10]

-

Remove the biotinylation solution and quench the reaction by adding quenching buffer. Incubate for 10-15 minutes at 4°C.[10]

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the cell lysate by centrifugation.

-

Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated proteins.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

To elute the proteins, add sample buffer directly to the beads and boil for 5-10 minutes (for non-cleavable biotin) or incubate with elution buffer containing DTT for 30 minutes at room temperature (for cleavable biotin).

-

Analyze the eluted proteins by Western blotting.

Experimental Workflow for Cell Surface Biotinylation

Caption: Workflow for labeling and isolating cell surface proteins.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the detection of an antigen using a biotinylated detection antibody functionalized with a PEG spacer.

Materials:

-

96-well microplate

-

Capture antibody

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Antigen standard and samples

-

Biotin-PEG-conjugated detection antibody

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coat the microplate wells with the capture antibody diluted in coating buffer and incubate overnight at 4°C.

-

Wash the wells three times with wash buffer.

-

Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the Biotin-PEG-conjugated detection antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

Add Streptavidin-HRP diluted in blocking buffer and incubate for 30-60 minutes at room temperature.

-

Wash the wells five times with wash buffer.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Add stop solution to quench the reaction.

-

Read the absorbance at 450 nm using a plate reader.

Sandwich ELISA Signaling Pathway

Caption: Schematic of the molecular interactions in a sandwich ELISA.

Targeted Drug Delivery with Biotin-PEG-Liposomes

This section describes the conceptual workflow for utilizing biotin-PEG functionalized liposomes for targeted drug delivery to cancer cells that overexpress biotin receptors.

Conceptual Workflow:

-

Formulation: A therapeutic drug is encapsulated within liposomes. The liposome surface is modified with DSPE-PEG-Biotin, where the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) moiety anchors into the lipid bilayer, and the biotin-PEG chain extends into the aqueous environment.[11]

-

Systemic Administration: The biotin-PEG-liposomes are administered intravenously. The PEG chains provide a "stealth" characteristic, prolonging circulation time by reducing clearance by the mononuclear phagocyte system.[12]

-

Tumor Targeting: The liposomes circulate throughout the body and accumulate at the tumor site due to the enhanced permeability and retention (EPR) effect. The biotin ligand on the liposome surface then binds with high affinity to the overexpressed biotin receptors on the cancer cells.

-

Internalization and Drug Release: Upon binding, the liposomes are internalized by the cancer cells, often via receptor-mediated endocytosis. Once inside the cell, the liposome degrades, releasing the encapsulated drug and inducing cytotoxicity in the cancer cells.[11][12]

Targeted Drug Delivery Pathway

Caption: Pathway of targeted drug delivery using Biotin-PEG-Liposomes.

Conclusion

The incorporation of a PEG spacer into biotinylation reagents is a powerful strategy that significantly enhances the performance and versatility of biotin-based applications. From improving the fundamental properties of biotinylated molecules, such as solubility and binding efficiency, to enabling advanced applications in targeted drug delivery and reducing immunogenicity, the advantages are clear and impactful. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers, scientists, and drug development professionals can harness the full potential of PEGylated biotinylation reagents to achieve more robust, sensitive, and reliable results in their endeavors.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. interchim.fr [interchim.fr]

- 5. researchgate.net [researchgate.net]

- 6. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 9. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Surface protein biotinylation [protocols.io]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the field of bioconjugation by offering a set of reliable, selective, and high-yielding reactions for covalently linking molecules in complex biological environments.[1][2][3] This guide provides a comprehensive overview of the core principles of click chemistry and its application in bioconjugation, with a focus on the most widely used reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Core Principles of Click Chemistry

Introduced by K. Barry Sharpless in 2001, click chemistry is a modular approach to synthesis that emphasizes simplicity, efficiency, and reliability.[2][4] For a reaction to be considered "click," it should ideally be:

-

Modular and wide in scope: Applicable to a broad range of starting materials.

-

High-yielding: Proceeds to completion or near completion.

-

Generate inoffensive byproducts: Byproducts should be non-toxic and easily removed.

-

Stereospecific: Produces a single, well-defined product isomer.

-

Simple reaction conditions: Insensitive to oxygen and water, and ideally proceeds in benign solvents like water.[5]

-

Bioorthogonal: The reacting functional groups do not interact with or interfere with native biological molecules and processes.[6][7]

These characteristics make click chemistry an invaluable tool for applications in drug discovery, materials science, and particularly for the modification and labeling of biomolecules such as proteins, nucleic acids, and carbohydrates.[6][8]

Key Click Chemistry Reactions for Bioconjugation

The most prominent click chemistry reactions used for bioconjugation are cycloaddition reactions. These reactions are characterized by their high degree of selectivity and their ability to form stable covalent bonds under physiological conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[9][10] This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[10][11]

Mechanism: The copper(I) catalyst activates the terminal alkyne, facilitating the cycloaddition with the azide. The resulting triazole linkage is exceptionally stable to hydrolysis, oxidation, and reduction.[7][10]

CuAAC Reaction Workflow

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[12] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[13][14] The high ring strain of the cyclooctyne provides the driving force for the reaction.[12]

Mechanism: SPAAC is also a [3+2] cycloaddition reaction. The release of ring strain in the cyclooctyne upon reaction with the azide makes the process thermodynamically favorable.[12]

SPAAC Reaction Workflow

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is another powerful bioorthogonal ligation that is known for its exceptionally fast reaction kinetics.[12][13] It typically involves the reaction of an electron-deficient diene, most commonly a tetrazine, with an electron-rich dienophile, such as a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne.[13][15]

Mechanism: The reaction is a [4+2] cycloaddition that proceeds through an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to release dinitrogen gas, irreversibly forming a stable dihydropyrazine product.[15][16]

IEDDA Reaction Workflow

Quantitative Data Comparison

The choice of click reaction often depends on the specific application, considering factors like reaction speed, biocompatibility, and the nature of the biomolecule.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Inverse Electron-Demand Diels-Alder (IEDDA) |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[17] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[17] | 1 to 10⁶ M⁻¹s⁻¹ (fastest kinetics)[12][13] |

| Typical Reaction Time | 30 minutes to a few hours[17] | 1 to 12 hours (can be longer for less reactive alkynes)[17] | Seconds to minutes[13] |

| Typical Reactant Concentration | >10 µM[11][17] | Can be higher to achieve reasonable reaction times[17] | Micromolar range is feasible[13] |

| Yields | Near-quantitative[11][17] | Generally high, but can be lower than CuAAC[17] | High to quantitative |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[1][17] | Mixture of 1,4 and 1,5-regioisomers[17] | Highly regioselective |

| Biocompatibility | Limited by copper toxicity, though ligands can mitigate this[17][18] | Excellent, widely used for in vivo applications[17][19] | Excellent, widely used for in vivo applications[20] |

Detailed Experimental Protocols

The following are generalized protocols for performing bioconjugation with the three main types of click chemistry reactions. Optimization may be required for specific biomolecules and reagents.

Protocol 1: General CuAAC Protocol for Protein Bioconjugation

This protocol outlines the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Azide-containing molecule stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[21]

-

Accelerating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)[21]

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[11][21]

-

Aminoguanidine stock solution (optional, 100 mM in water)[17]

-

EDTA solution (for quenching, e.g., 0.5 M)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.[17]

-

Add the azide-containing molecule from its stock solution to achieve the desired molar excess (typically 5-10 fold over the protein).[17]

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of copper to ligand is common.[17][21] Let it stand for a few minutes.

-

Add the catalyst premix to the protein-azide mixture. A final copper concentration of 50-250 µM is often effective.[17]

-

(Optional) Add aminoguanidine to scavenge reactive oxygen species.[11]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[17]

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. Keep the tube closed to minimize oxygen exposure.[11][17]

-

Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

-

Purify the bioconjugate using an appropriate method like SEC or dialysis to remove excess reagents and the catalyst.[17]

Protocol 2: General SPAAC Protocol for Protein Bioconjugation

This protocol describes the reaction between an azide-modified protein and a strained alkyne-functionalized molecule.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in DMSO

-

Purification system (e.g., SEC or dialysis)

Procedure:

-

In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[17]

-

Add the strained alkyne from its DMSO stock solution to the desired final concentration (typically a 3-10 fold molar excess over the protein).[17] Ensure the final DMSO concentration remains low (ideally <10% v/v) to maintain protein stability.

-

Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the cyclooctyne and the reactant concentrations.[17]

-

Monitor the reaction progress if necessary using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purify the resulting bioconjugate using a suitable method such as SEC or dialysis to remove unreacted small molecules.[22]

Protocol 3: General IEDDA Protocol for Antibody Labeling

This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester stock solution in DMSO

-

Tetrazine-fluorophore conjugate stock solution in DMSO

-

Quenching solution (e.g., Tris or glycine)

-

Spin desalting columns

Procedure:

-

Antibody-TCO Conjugation:

-

Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer.[15]

-

Add a 5-20 fold molar excess of the TCO-NHS ester to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM.

-

Remove the excess, unreacted TCO-NHS ester using a spin desalting column.[15]

-

-

IEDDA Ligation:

-

To the purified TCO-labeled antibody, add a 2-5 fold molar excess of the tetrazine-fluorophore conjugate.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction is often visually apparent by a change in color as the tetrazine is consumed.

-

The reaction is typically complete within this timeframe due to the fast kinetics.

-

-

Final Purification:

-

If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[15]

-

Conclusion

Click chemistry provides a powerful and versatile toolbox for bioconjugation, enabling the precise and efficient modification of biomolecules for a wide range of applications in research, diagnostics, and therapeutics.[1][8] The choice between CuAAC, SPAAC, and IEDDA depends on the specific requirements of the experiment, with considerations for biocompatibility, reaction kinetics, and the chemical nature of the molecules involved. By following well-defined protocols and understanding the underlying principles, researchers can effectively harness the power of click chemistry to advance their scientific endeavors.

References

- 1. wmocollege.ac.in [wmocollege.ac.in]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. slideshare.net [slideshare.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click Chemistry | AAT Bioquest [aatbio.com]

- 8. labinsights.nl [labinsights.nl]

- 9. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 10. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]

- 21. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 22. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

The Pivotal Role of Phosphocholine in Cell Surface Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for utilizing phosphocholine and its analogs for cell surface and intracellular labeling. We delve into the core methodologies, present quantitative data for experimental design, and provide detailed protocols for practical implementation in the laboratory.

Introduction: The Significance of Phosphocholine in Cellular Architecture

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a critical role in maintaining membrane integrity, fluidity, and function.[1][2] The polar head group of PC, phosphocholine, is exposed on the cell surface, making it an accessible target for labeling and subsequent visualization. This strategic location, coupled with its involvement in dynamic cellular processes, positions phosphocholine as a valuable tool for researchers in cell biology and drug development.

Metabolic labeling using synthetic phosphocholine analogs allows for the incorporation of bioorthogonal functional groups into cellular membranes. These groups can then be selectively tagged with fluorescent probes or other reporter molecules, enabling the visualization of membrane dynamics, trafficking, and the study of lipid-protein interactions.

Core Principle: Metabolic Labeling with Phosphocholine Analogs

The central strategy for phosphocholine-based cell labeling involves introducing cells to synthetic choline analogs that bear bioorthogonal functional groups, such as alkynes or azides. These analogs are taken up by the cell and incorporated into phosphatidylcholine through the endogenous Kennedy pathway.[3][4][5] Once integrated into the cell's membranes, the bioorthogonal handle is available for covalent modification with a corresponding probe.

The Kennedy Pathway: The Cellular Machinery for Phosphocholine Synthesis

The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for de novo phosphatidylcholine synthesis in mammalian cells.[3][4][5] Understanding this pathway is crucial for designing and interpreting phosphocholine labeling experiments.

The key steps are:

-

Choline Uptake: Choline and its analogs are transported into the cell by specific choline transporters.

-

Phosphorylation: Choline kinase (CK) phosphorylates choline to produce phosphocholine.[1][6]

-

Activation: CTP:phosphocholine cytidylyltransferase (CCT) converts phosphocholine to CDP-choline.[6]

-

Final Synthesis: Choline/ethanolamine phosphotransferase (CEPT) transfers the phosphocholine group from CDP-choline to diacylglycerol (DAG) to form phosphatidylcholine.[6]

Visualization: Click Chemistry and Bioorthogonal Reactions

The incorporated phosphocholine analogs are visualized using "click chemistry," a set of bioorthogonal reactions that are highly specific and occur efficiently in a biological environment without interfering with native cellular processes.[2][7] The two most common click chemistry reactions used for this purpose are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable triazole linkage.[2][7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The ring strain of the cyclooctyne provides the activation energy for the reaction, eliminating the need for a potentially toxic copper catalyst.[8]

Quantitative Data for Experimental Design

The efficiency of metabolic labeling with phosphocholine analogs is dependent on several factors, including the specific analog used, its concentration, the incubation time, and the cell type. The following tables summarize key quantitative data from published studies to aid in the design of your experiments.

Table 1: Incorporation of Propargylcholine into Phospholipid Classes in NIH 3T3 Cells

| Propargylcholine Concentration (µM) | % of Total Phosphocholine as Propargyl-Phosphocholine | % of Sphingomyelin as Propargyl-Sphingomyelin |

| 100 | 18% | 5% |

| 250 | 33% | 10% |

| 500 | 44% | 15% |

Data derived from studies on NIH 3T3 cells incubated for 24 hours.[9]

Table 2: Recommended Starting Concentrations and Incubation Times for Phosphocholine Analogs

| Analog | Cell Type | Recommended Concentration | Incubation Time | Reference |

| Propargylcholine (PCho) | NIH 3T3 | 100 - 500 µM | 24 hours | [9] |

| Propargylcholine (PCho) | A172 | 10 µM | 16 hours | [10] |

| Azidoethyl-choline (AECho) | NIH 3T3 | 250 µM | Overnight | [11] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for metabolic labeling of mammalian cells with propargylcholine and subsequent visualization using a copper-catalyzed click reaction.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with Propargylcholine

Materials:

-

Adherent mammalian cells (e.g., NIH 3T3, HeLa)

-

Complete cell culture medium

-

Propargylcholine bromide (stock solution in sterile water or PBS)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Procedure:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Prepare the labeling medium by adding the desired concentration of propargylcholine to the complete cell culture medium (e.g., 100 µM).

-

Remove the existing medium from the cells and replace it with the labeling medium.

-

Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, aspirate the labeling medium and wash the cells three times with PBS.

-

Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Microscopy

Materials:

-

Metabolically labeled and fixed cells on coverslips

-

Click-iT® reaction buffer or a freshly prepared reaction cocktail:

-

Copper(II) sulfate (CuSO4) (stock solution in water)

-

Reducing agent (e.g., sodium ascorbate; freshly prepared stock solution in water)

-

Copper-chelating ligand (e.g., THPTA)

-

Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

-

-

PBS

-

Mounting medium with DAPI

Procedure:

-

Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:

-

PBS

-

Fluorescent azide (e.g., final concentration of 1-10 µM)

-

Copper(II) sulfate (e.g., final concentration of 100 µM)

-

THPTA (e.g., final concentration of 500 µM)

-

Sodium ascorbate (e.g., final concentration of 1 mM)

-

-

Gently aspirate the PBS from the fixed cells and add the click reaction cocktail to cover the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Aspirate the reaction cocktail and wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with a DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Applications in Research and Drug Development

Phosphocholine-based cell labeling offers a versatile platform for a wide range of applications:

-

Visualizing Membrane Dynamics: Tracking the movement and distribution of lipids within the plasma membrane and between organelles.[12]

-

Studying Lipid Trafficking: Following the synthesis and transport of newly synthesized phospholipids through the secretory pathway.[12]

-

Investigating Lipid-Protein Interactions: Identifying and characterizing proteins that interact with phosphatidylcholine in specific cellular compartments.

-

High-Throughput Screening: Developing cell-based assays for screening compounds that affect lipid metabolism or membrane integrity.

-

Drug Delivery: Phosphocholine-coated nanoparticles are being explored for their ability to enhance drug delivery and reduce immunogenicity.[13]

-

Cancer Biology: Elevated phosphocholine levels are a hallmark of many cancers, and labeling techniques can be used to study the altered lipid metabolism in tumor cells and to develop targeted therapies.[4][14]

Conclusion

Metabolic labeling with phosphocholine analogs, coupled with the power of click chemistry, provides an invaluable toolset for researchers to investigate the intricate world of cellular membranes. This in-depth guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary to implement these techniques effectively. The ability to visualize and track these fundamental building blocks of life opens up new avenues for understanding cellular function in both health and disease, and for the development of novel therapeutic strategies.

References

- 1. Lipid Extraction and Mass Spectrometric Analysis [bio-protocol.org]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. Bilayer Forming Phospholipids as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. salic.med.harvard.edu [salic.med.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azide-Alkyne Cycloaddition Applications in Biology

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the tracking and manipulation of biomolecules in their native environments. At the forefront of this revolution is the azide-alkyne cycloaddition, a set of reactions lauded for their high efficiency, specificity, and biocompatibility.[1][2] This "click chemistry," a term coined by K. B. Sharpless, describes reactions that are modular, high-yielding, and produce minimal byproducts, making them ideal for complex biological settings.[1][]

This technical guide provides a comprehensive overview of the two primary forms of this reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and delves into their diverse applications in modern biological research and drug development. We will explore detailed experimental protocols, present key quantitative data, and visualize complex workflows to equip researchers with the knowledge to leverage this powerful chemical tool.

Core Mechanisms: CuAAC and SPAAC

The foundation of azide-alkyne click chemistry is the formation of a stable triazole linkage between an azide and an alkyne.[4] While the thermal reaction requires high temperatures and often results in a mix of regioisomers, the development of catalyzed and strain-promoted versions has enabled its widespread use under physiological conditions.[1]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition, leading specifically to the 1,4-disubstituted triazole isomer.[1][5] The reaction is typically performed in aqueous solutions and is tolerant of a wide range of functional groups, making it exceptionally robust.[4] To mitigate the potential cytotoxicity of free copper ions in live-cell applications, the catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, and stabilized with copper-chelating ligands such as THPTA or TBTA.[6][7][8]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity entirely, the SPAAC or "copper-free" click reaction was developed.[9] This reaction utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with azides without the need for a catalyst.[10][] The release of ring strain provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures.[12] Various cyclooctynes, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), have been developed to optimize reaction kinetics.[13] SPAAC is the preferred method for applications involving living cells and whole organisms due to its superior biocompatibility.[9][10][]

Quantitative and Qualitative Comparison

The choice between CuAAC and SPAAC depends heavily on the specific application, with each method offering a distinct set of advantages and disadvantages. CuAAC is known for its exceptionally fast kinetics, while SPAAC provides superior biocompatibility for in vivo studies.[13][14]

| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |

| Reaction Rate | Very Fast (10² - 10³ M⁻¹s⁻¹) | Moderate to Fast (10⁻³ - 1 M⁻¹s⁻¹) | [15],[14],[16] |

| Biocompatibility | Potentially cytotoxic due to Cu(I) catalyst; requires ligands and low concentrations for cell applications. | Excellent; no metal catalyst required, making it ideal for live cells and in vivo studies. | [7],[17],[] |

| Bioorthogonality | High; azides and terminal alkynes are largely absent from biological systems. | Excellent; azides and cyclooctynes do not interfere with native biochemical processes. | [10],[9] |

| Reagent Size | Small; azide and terminal alkyne groups are minimally perturbing. | Larger; strained cyclooctynes are bulkier, which can sometimes cause steric hindrance. | [14] |

| Reaction Conditions | Aqueous buffer, room temperature. Requires Cu(I) source, reducing agent, and ligand. | Physiological conditions (aqueous buffer, 37°C). | [4],[12] |

| Product | Single regioisomer (1,4-disubstituted triazole). | Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). | [1] |

Key Applications in Biological Sciences

The versatility of azide-alkyne cycloaddition has led to its adoption across numerous fields of biological research, from fundamental cell biology to advanced therapeutic development.

A cornerstone application of click chemistry is the visualization of biomolecules in living systems.[18][19] This is typically achieved through a two-step process: first, cells are fed metabolic precursors containing either an azide or alkyne "handle." These precursors are incorporated by the cell's natural biosynthetic pathways into macromolecules like proteins, glycans, or nucleic acids.[20][21] Second, a probe molecule, such as a fluorophore carrying the complementary reactive group, is introduced. The bioorthogonal click reaction covalently attaches the probe to the target biomolecule, allowing for high-resolution imaging with minimal perturbation to the cell.[10][18] SPAAC is the reaction of choice for these in vivo applications.[9]

Click chemistry serves as a powerful engine for drug discovery.[22][23] Its efficiency and reliability make it ideal for rapidly generating large libraries of diverse compounds for high-throughput screening.[4] The 1,2,3-triazole core formed by the reaction is a common and stable structural motif in many pharmaceuticals.[] A significant application is in the construction of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody. Click chemistry provides a precise and stable method for conjugating the drug payload to the antibody, enhancing targeted therapy.[]

In proteomics, click chemistry enables the identification and quantification of proteins in complex biological samples.[25] A particularly powerful technique is Activity-Based Protein Profiling (ABPP), which uses chemical probes that react covalently with the active sites of specific enzyme families.[17] These probes are designed with an alkyne or azide handle. After the probe labels its target enzymes in a cell lysate or living cell, a reporter tag (like biotin for affinity purification or a fluorophore for imaging) with the corresponding azide or alkyne is "clicked" on.[26] This allows for the selective enrichment and subsequent identification of active enzymes by mass spectrometry.[25][26]

The study of glycans (glycobiology) has been transformed by the ability to metabolically label sugars with azide groups (e.g., N-azidoacetylmannosamine, Ac4ManNAz) and subsequently visualize them via click chemistry.[17][20] This has enabled researchers to track glycan trafficking and study their roles in cellular processes.[2] Similarly, azide- or alkyne-modified nucleosides can be incorporated into DNA and RNA during synthesis or replication, allowing for the labeling and analysis of nucleic acids in vitro and in vivo.[21][27]

Detailed Experimental Protocols

The following protocols provide generalized methodologies for common applications of azide-alkyne cycloaddition. Researchers should optimize concentrations, incubation times, and purification methods for their specific systems.

This protocol describes the labeling of a protein containing an alkyne handle with an azide-functionalized fluorescent dye.[6][8][28]

-

Reagent Preparation:

-

Protein Solution: Prepare the alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4) to a final concentration of 20-100 µM.[28]

-

Dye-Azide Stock: Dissolve the azide-functionalized dye in DMSO to create a 10 mM stock solution.

-

CuSO₄ Solution: Prepare a 20 mM stock solution of copper(II) sulfate in deionized water.[28]

-

Ligand Solution: Prepare a 50 mM stock solution of THPTA ligand in deionized water.[28]

-

Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.[6]

-

Aminoguanidine (Optional): Prepare a 100 mM stock solution to prevent oxidative damage to the protein.[6]

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the reagents in the following order. The final volume is 500 µL.

-

In a separate tube, premix the CuSO₄ solution (2.5 µL) and the THPTA ligand solution (5.0 µL). Add this premix to the reaction tube. The final concentrations will be 100 µM CuSO₄ and 500 µM THPTA (1:5 ratio).[6][28]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (25 µL, final concentration 5 mM).[6]

-

-

Incubation and Purification:

-

Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

-

Purify the labeled protein from excess reagents using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.

-

This protocol outlines the labeling of cell-surface glycans using metabolic incorporation of an azido-sugar followed by reaction with a cyclooctyne-fluorophore.[12][20]

-

Metabolic Labeling:

-

Culture adherent cells (e.g., HeLa) on glass coverslips in a 24-well plate to ~70% confluency.

-

Prepare a stock solution of peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) in sterile DMSO.

-

Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.

-

Incubate the cells under normal growth conditions (37°C, 5% CO₂) for 24-48 hours to allow for metabolic incorporation of the azido-sugar into cell-surface sialic acids.[20]

-

-

SPAAC Reaction and Staining:

-

Prepare a staining solution of a DBCO-fluorophore (e.g., DBCO-488) at a concentration of 5-20 µM in a serum-free medium or PBS.[20]

-

Gently wash the cells three times with warm PBS to remove unincorporated Ac4ManNAz and residual media.

-

Add the DBCO-fluorophore staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

(Optional) For nuclear counterstaining, wash the cells with PBS and then incubate with a DAPI solution for 5 minutes.[20]

-

-

Fixation and Imaging:

-

Wash the cells three times with PBS to remove the unbound fluorescent probe.

-

Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20]

-

Wash the cells twice more with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.

-

Conclusion and Future Outlook

Azide-alkyne cycloaddition has firmly established itself as an indispensable tool in the biologist's and drug developer's arsenal.[10][22] Its applications, ranging from the visualization of single molecules in living cells to the construction of targeted therapeutics, are vast and continue to expand.[18][] The ongoing development of new bioorthogonal reactions with even faster kinetics and novel functionalities promises to further enhance our ability to probe and manipulate biological systems with unprecedented precision.[14] As our understanding of complex biological pathways deepens, click chemistry will undoubtedly play a pivotal role in translating these discoveries into novel diagnostics and life-saving medicines.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 5. itmedicalteam.pl [itmedicalteam.pl]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. researchgate.net [researchgate.net]

- 10. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]

- 20. benchchem.com [benchchem.com]

- 21. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of novel anti-HIV agents via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jenabioscience.com [jenabioscience.com]

A Deep Dive into Bioorthogonal Chemistry: An In-depth Technical Guide to Azide Tags

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a transformative field, providing the tools to study and manipulate biological processes in their native environment with remarkable precision. Central to this revolution is the azide (-N3) functional group, a small, stable, and bio-inert chemical reporter that has unlocked a diverse array of applications in chemical biology, drug discovery, and diagnostics. This technical guide provides a comprehensive exploration of bioorthogonal chemistry centered on the use of azide tags, offering detailed experimental protocols, quantitative comparisons of reaction kinetics, and visualizations of key workflows and concepts.

Core Bioorthogonal Reactions with Azide Tags

The versatility of the azide tag lies in its ability to undergo highly specific and efficient reactions with a complementary partner, reactions that do not interfere with the complex biochemical milieu of a living system. Three primary classes of bioorthogonal reactions have been developed for this purpose: the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]

The Staudinger Ligation

One of the pioneering bioorthogonal reactions, the Staudinger ligation, involves the reaction of an azide with a triarylphosphine.[4][5] This reaction proceeds through an aza-ylide intermediate, which is then trapped to form a stable amide bond.[6] A key advantage of the Staudinger ligation is that it is a metal-free process, making it suitable for applications in living organisms where metal toxicity is a concern.[6] However, it is generally characterized by slower reaction kinetics compared to other click chemistry reactions.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," CuAAC is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted triazole linkage.[8][9][10] The reaction is catalyzed by copper(I), which dramatically accelerates the rate of the cycloaddition.[11] CuAAC is prized for its rapid kinetics and high yields, making it a powerful tool for in vitro bioconjugation.[10] However, the cytotoxicity of the copper catalyst can limit its application in living cells.[2]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity limitations of CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide without the need for a metal catalyst.[12] The release of ring strain provides the thermodynamic driving force for the reaction.[12] SPAAC has become a widely used tool for live-cell imaging and in vivo studies due to its excellent biocompatibility and fast kinetics.[12][13]

Quantitative Comparison of Bioorthogonal Azide Reactions

The choice of a bioorthogonal reaction is often dictated by the specific experimental context, with reaction kinetics being a critical parameter. The second-order rate constant (k₂) is a key metric for comparing the speed of these reactions.

| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| Staudinger Ligation | Azide + Phosphine | ~0.002 | [7] |

| CuAAC | Azide + Terminal Alkyne (with Cu(I) catalyst and ligands) | 10² - 10³ | [14] |

| SPAAC | Benzyl Azide + BCN | ~0.06 - 0.1 | [15] |

| Benzyl Azide + DIBO | ~0.3 - 0.7 | [15] | |

| Benzyl Azide + DBCO | ~0.6 - 1.0 | [15] | |

| Benzyl Azide + [9+1]CPP | 2.2 x 10⁻³ | [16] | |

| Benzyl Azide + [11+1]CPP | 4.5 x 10⁻⁴ | [16] | |

| Benzyl Azide + m[9+1]CPP | 9.6 x 10⁻³ | [16] | |